molecular formula C20H25N7O B2670333 2-ethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one CAS No. 920217-88-5

2-ethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one

Cat. No.: B2670333
CAS No.: 920217-88-5
M. Wt: 379.468
InChI Key: QJJXVFTXYNXKPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is a potent and selective small molecule inhibitor of Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2). Its core research value lies in its ability to disrupt FAK signaling, a critical pathway implicated in cancer cell proliferation, survival, migration, and invasion [https://pubmed.ncbi.nlm.nih.gov/12620229/]. By competitively inhibiting FAK autophosphorylation at Tyr397, this compound effectively blocks the downstream activation of key effectors like SRC and PI3K/Akt, leading to the induction of apoptosis and the suppression of metastasis in various in vitro and in vivo models [https://www.nature.com/articles/s41598-017-09966-9]. This makes it an essential pharmacological tool for investigating the tumorigenic roles of FAK, validating it as a therapeutic target, and exploring combination therapies in oncology research. Its specific structural features, including the triazolopyrimidine core and the piperazine-linked side chain, contribute to its high affinity and selectivity profile, distinguishing it from other kinase inhibitors. Researchers utilize this compound to dissect FAK-mediated signaling networks in tumor microenvironments, study mechanisms of chemoresistance, and evaluate its potential in anti-angiogenic strategies.

Properties

IUPAC Name

2-ethyl-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O/c1-3-15(4-2)20(28)26-12-10-25(11-13-26)18-17-19(22-14-21-18)27(24-23-17)16-8-6-5-7-9-16/h5-9,14-15H,3-4,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJXVFTXYNXKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-ethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is a synthetic organic molecule that has gained attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C29H34N10O3C_{29}H_{34}N_{10}O_{3} with a molecular weight of 570.6 g/mol. The structure includes a triazole-pyrimidine moiety linked to a piperazine ring, which is known to enhance biological activity through various interactions with biological targets.

Anticancer Activity

Recent studies have shown that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance, a related compound demonstrated potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells. The mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
PKI-402MCF-710Inhibition of cell cycle progression
Compound ABel-740215Apoptosis induction via caspase activation

Antiviral Properties

Triazolo-pyrimidine derivatives have also been noted for their antiviral activities. Studies indicate that these compounds can inhibit viral replication by targeting viral enzymes essential for the life cycle of pathogens such as HIV and HCV .

Antimicrobial Effects

The compound has shown promising antimicrobial properties against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of protein synthesis .

The biological activity of 2-ethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is primarily attributed to its ability to bind to specific receptors and enzymes. The triazole moiety allows for interactions with metal ions in enzyme active sites, while the piperazine ring contributes to receptor binding affinity.

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers evaluated the anticancer efficacy of the compound on MCF-7 cells. Results indicated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls, highlighting its potential as an anticancer agent.

Case Study 2: Antiviral Activity
A study focusing on the antiviral properties revealed that the compound effectively inhibited HCV replication in vitro. The results suggest that further development could lead to new therapeutic options for viral infections.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity

Research indicates that derivatives of triazolo[4,5-d]pyrimidines exhibit significant antiviral properties. Specifically, compounds containing the triazole ring have been identified as effective inhibitors of viral replication, including those for the Chikungunya virus. The structural features of triazolo[4,5-d]pyrimidines, such as their ability to interact with viral RNA polymerases, enhance their potential as antiviral agents .

Case Study: Chikungunya Virus Inhibition
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of triazolo[4,5-d]pyrimidine derivatives and their efficacy against Chikungunya virus. The research demonstrated that modifications to the triazole moiety significantly improved antiviral activity .

Oncology Applications

2.1 Cancer Cell Proliferation Inhibition

The compound has shown promise in inhibiting cancer cell proliferation. Research involving similar triazolo-pyrimidine derivatives revealed their potential as anticancer agents through mechanisms that include apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy
In a study focusing on triazolo[4,5-d]pyrimidine derivatives, compounds were tested against various cancer cell lines. Results indicated that these compounds could effectively reduce cell viability in breast and lung cancer models through targeted apoptosis pathways .

Neuropharmacology

3.1 Central Nervous System Effects

The piperazine moiety present in the compound suggests potential applications in neuropharmacology. Piperazine derivatives are known for their anxiolytic and antidepressant effects.

Case Study: Anxiolytic Activity
A study examined the effects of piperazine-based compounds on anxiety models in rodents. The findings suggested that modifications to the piperazine structure could enhance anxiolytic effects, indicating a promising avenue for developing new treatments for anxiety disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the triazole and piperazine rings can lead to significant changes in biological activity.

Data Table: Structure-Activity Relationships

Compound VariantBiological ActivityNotable Features
Base CompoundModerate antiviral activityBasic structure with triazole and piperazine
Variant A (methyl substitution)Enhanced antiviral activityIncreased lipophilicity
Variant B (fluoro substitution)High anticancer activityImproved binding affinity to target proteins

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound ID Core Structure Substituents on Piperazine Linker Chain Key Functional Groups
Target Compound Triazolo[4,5-d]pyrimidine Phenyl Ethyl-butanone Ketone, triazole, pyrimidine
MM0421.02 Triazolo[4,3-a]pyridine Phenyl 3-Propyl Triazole, pyridine
MM0421.03 Triazolo[4,3-a]pyridine 4-Chlorophenyl 3-Propyl (dihydrochloride salt) Triazole, pyridine, chloride

Key Structural Differences and Implications

Core Heterocycle :

  • The target compound’s triazolo[4,5-d]pyrimidine core differs from the triazolo[4,3-a]pyridine in MM0421.02 and MM0421.03. The pyrimidine ring (vs. pyridine) introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and electronic density, which could improve target binding in enzymatic pockets .

Piperazine Substituents :

  • The phenyl group in the target compound contrasts with the 4-chlorophenyl in MM0421.03. Chlorination typically increases lipophilicity (logP) and may enhance membrane permeability but could reduce aqueous solubility.

Linker Chain: The ethyl-butanone chain in the target compound provides a ketone group absent in the propyl-linked impurities.

Ionization State: MM0421.03 exists as a dihydrochloride salt, increasing solubility in polar solvents. The target compound’s neutral butanone moiety may necessitate formulation aids for optimal bioavailability.

Hypothetical Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Properties Based on Structural Features

Property Target Compound MM0421.02 MM0421.03
Molecular Weight (g/mol) ~425 (estimated) ~350 (reported) ~452 (salt form)
logP (Lipophilicity) Moderate (~3.2, predicted) Moderate (~2.8) High (~3.5 due to Cl)
Aqueous Solubility Low (ketone reduces polarity) Moderate (neutral propyl) High (salt form)
Metabolic Stability Likely CYP3A4 substrate (ketone) Susceptible to oxidation Chlorine may slow metabolism

Discussion

  • Lipophilicity: The target compound’s ethyl-butanone chain likely increases logP compared to MM0421.02’s shorter propyl linker but remains lower than MM0421.03’s chlorinated analogue.
  • Solubility : The lack of ionizable groups in the target compound may limit solubility compared to the salt form of MM0421.03, necessitating advanced formulation strategies.
  • Metabolism : The ketone group in the target compound could render it susceptible to reduction by carbonyl reductases, whereas MM0421.03’s chlorine substituent might delay hepatic clearance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.